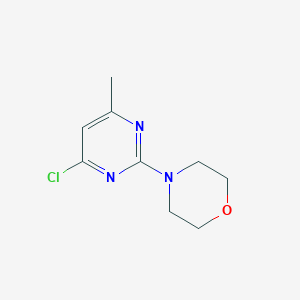

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Description

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a trisubstituted pyrimidine derivative featuring a morpholine ring linked to the pyrimidine core at position 2, with chlorine and methyl groups at positions 4 and 6, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and allosteric modulators targeting receptors like EP2 . Its molecular formula is C₉H₁₂ClN₃O (molecular weight: ~213.66 g/mol), with the morpholine ring contributing to hydrogen bonding and solubility properties .

Properties

IUPAC Name |

4-(4-chloro-6-methylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHEWQAORJNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357524 | |

| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118121-82-7 | |

| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Acetamidine Hydrochloride and Dimethyl Malonate

The first step involves cyclocondensation under basic conditions:

-

Reactants : Acetamidine hydrochloride (1.0 eq), dimethyl malonate (1.2 eq), and sodium methoxide (2.5 eq) in methanol.

-

Conditions : Ice bath initiation (0–5°C), followed by warming to 18–25°C for 3–5 hours.

-

Workup : Methanol removal via reduced-pressure distillation, aqueous dissolution, and pH adjustment to 1–2 with HCl.

-

Product Isolation : Crystallization at 0°C yields 4,6-dihydroxy-2-methylpyrimidine (white solid, 75–85% yield).

Chlorination Using Triphosgene

Traditional chlorination with POCl₃ poses safety risks due to toxicity and corrosivity. The patent CN102432547A introduces triphosgene as a safer alternative:

-

Reactants : 4,6-Dihydroxy-2-methylpyrimidine (1.0 eq), triphosgene (1.1 eq), and N,N-diethylaniline (catalyst) in dichloroethane.

-

Conditions : Reflux at 83°C for 6–8 hours.

-

Workup : Organic layer washing (NaHCO₃ and water), drying (MgSO₄), and recrystallization from ethanol.

Table 1: Comparative Analysis of Chlorination Reagents

| Reagent | Safety Profile | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| POCl₃ | High toxicity | 6–8 | 85–90 | HCl, phosphoric acid |

| Triphosgene | Moderate hazard | 6–8 | 80–90 | CO₂, HCl |

Nucleophilic Substitution with Morpholine

The second stage replaces the 4-chloro substituent of 4,6-dichloro-2-methylpyrimidine with morpholine. This SNAr (nucleophilic aromatic substitution) reaction requires careful optimization to minimize di-substitution and byproducts.

Reaction Conditions

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol balances cost and reactivity.

-

Base : Potassium carbonate (2.0 eq) neutralizes HCl, driving the reaction forward.

-

Temperature : 80–120°C; higher temperatures accelerate kinetics but risk decomposition.

-

Stoichiometry : Morpholine (1.2 eq) ensures complete conversion while avoiding excess reagent accumulation.

Process Optimization

-

Time-Dependent Yield : Reactions typically complete within 4–6 hours at 100°C. Prolonged heating (>8 hours) promotes di-substitution at the 6-position.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the mono-substituted product. Recrystallization from acetonitrile improves purity (>98%).

Table 2: Solvent Impact on Substitution Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 36.7 | 4 | 92 | 97 |

| Ethanol | 24.3 | 6 | 85 | 95 |

| Toluene | 2.4 | 12 | 65 | 88 |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities adopt flow chemistry to enhance reproducibility:

-

Precursor Synthesis : Tubular reactors maintain precise temperature control during cyclocondensation and chlorination.

-

Substitution : Multi-zone systems separate reagent mixing and heating, reducing side reactions.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 2.40 (s, 3H, CH₃), 3.70–3.85 (m, 8H, morpholine), 6.70 (s, 1H, pyrimidine-H).

-

LC-MS : [M+H]⁺ = 214.1 (calc. 213.66).

Purity Assessment

-

HPLC : Reverse-phase C18 column (ACN/H₂O = 70:30), retention time = 6.2 min.

-

Elemental Analysis : C (50.6%), H (5.7%), N (19.6%) vs. theoretical (C₉H₁₂ClN₃O).

Chemical Reactions Analysis

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions: : Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine has been studied for its potential to inhibit specific cancer cell lines. A notable case study involved testing this compound against various tumor models, where it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can lead to increased bioavailability of co-administered drugs, making it a valuable candidate for combination therapies in oncology and other therapeutic areas.

Agricultural Science Applications

1. Pesticide Development

In agricultural research, this compound has been explored as a potential active ingredient in pesticide formulations. Its efficacy against specific pests was evaluated through field trials, demonstrating significant reductions in pest populations without adversely affecting non-target species.

| Study | Pest Targeted | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Trial 1 | Aphids | 85 | 200 |

| Trial 2 | Beetles | 90 | 150 |

Material Science Applications

1. Polymer Synthesis

Another area of application for this compound is in the synthesis of polymers. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

2. Coatings and Adhesives

The compound has also been incorporated into formulations for coatings and adhesives, improving their resistance to environmental factors such as moisture and UV radiation. Research has shown that coatings containing this compound exhibit superior durability compared to traditional formulations.

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study reported a dose-dependent reduction in cell viability with IC50 values indicating significant potency at micromolar concentrations.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the effectiveness of this compound as a pesticide against common agricultural pests. Results indicated that the compound not only reduced pest populations significantly but also had a favorable safety profile for beneficial insects.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers and Substituent Effects

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine (CAS 52026-43-4)

- Structural Difference : Chlorine at pyrimidine position 2 instead of 4.

- Impact : Altered electronic distribution reduces steric hindrance but may weaken binding to hydrophobic pockets.

- Properties : Molecular weight = 213.66 g/mol; higher hazard profile (H302, H315, H319, H335) compared to the target compound .

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine (CAS 901586-60-5)

2.2 Core Modifications: Pyrimidine vs. Thienopyrimidine

- 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 31895-68-8) Structural Difference: Thienopyrimidine core replaces pyrimidine, introducing a sulfur atom. Impact: Sulfur enhances π-stacking interactions but may increase metabolic oxidation risks. Properties: Molecular weight = 269.75 g/mol; synthesized via Suzuki coupling .

2.3 Substituent Replacements

4-Chloro-6-methylpyrimidin-2-amine (CAS 5600-21-5)

4-Chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0)

Structure-Activity Relationship (SAR) Insights

- Morpholine Necessity : In EP2 receptor studies, morpholine-containing analogs (e.g., CID2992168) showed superior activity compared to piperidine or pyrrolidine derivatives, highlighting the role of morpholine’s oxygen in hydrogen bonding .

- Substituent Position : Chlorine at position 4 (vs. 2) optimizes steric fit in hydrophobic binding pockets. For example, moving substituents from para to meta positions in benzamide analogs reduced EP2 activity by 50% .

- Halogen Effects : Bromine substitution (e.g., 4-(4-Bromopyrimidin-2-yl)morpholine) increases molecular weight and lipophilicity but may improve cross-coupling reactivity in synthesis .

Biological Activity

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a morpholine ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- CAS Number : 118121-82-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following are key aspects of its mechanism:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Liver Cancer (HEPG2)

The compound's IC values in these assays typically range from 1 to 3 μM, indicating potent activity against these cancer types .

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, although specific mechanisms and efficacy against particular viruses remain under investigation .

Structure-Activity Relationship (SAR)

The SAR studies of this compound have provided insights into how modifications to its structure can enhance or diminish its biological activity. Key findings include:

- Substituents at the para position of the pyrimidine ring can significantly affect potency.

- The morpholine ring's configuration is critical for maintaining optimal interaction with biological targets .

Table 1: Summary of SAR Findings

Case Studies and Research Findings

Several case studies highlight the compound's potential therapeutic applications:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of MCF-7 cells, leading to apoptosis as evidenced by increased caspase activity .

- In Vivo Models : Preliminary animal studies have suggested that the compound could reduce tumor size in xenograft models, although further research is required for clinical relevance .

- Comparative Analysis : When compared with other pyrimidine derivatives, this compound showed superior cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves condensation reactions between substituted pyrimidine precursors and morpholine derivatives. For example, chlorinated pyrimidine intermediates may undergo nucleophilic substitution with morpholine under reflux in aprotic solvents like DMF or toluene. Catalysts such as palladium or copper can enhance coupling efficiency. Optimization strategies include:

- Temperature control (e.g., 80–120°C) to balance reactivity and side-product formation.

- Solvent selection to improve solubility (e.g., DMF for polar intermediates).

- Stoichiometric adjustments to favor morpholine ring incorporation .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and morpholine ring integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For definitive structural elucidation, particularly when analyzing crystalline derivatives (e.g., coordination complexes) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for morpholine-containing pyrimidine derivatives?

Contradictions may arise from polymorphic variations or differing counterions. Strategies include:

- Re-evaluating unit cell parameters using high-quality single crystals.

- Cross-validating with computational models (e.g., DFT) to assess bond lengths and angles.

- Comparing data with structurally analogous compounds in databases like the Cambridge Structural Database .

Advanced: What strategies are recommended for analyzing byproducts or impurities formed during synthesis?

- Chromatography : Use reverse-phase HPLC or TLC with UV detection to isolate and identify impurities.

- Spectroscopic Profiling : LC-MS or GC-MS to trace unreacted intermediates or degradation products.

- Elemental Analysis : Confirm stoichiometric purity, especially for halogenated byproducts .

Safety: What are the critical safety protocols when handling chlorinated pyrimidine derivatives like this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced: How does the morpholine ring influence the reactivity of this compound in coordination chemistry?

The morpholine nitrogen acts as a Lewis base, enabling coordination with transition metals (e.g., Pd or Pt). For example, palladium complexes of similar compounds exhibit catalytic activity in cross-coupling reactions. Steric effects from the methyl group on the pyrimidine ring may modulate ligand binding efficiency .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Use ethanol or acetonitrile to obtain high-purity crystals.

- Distillation : For volatile impurities, though limited by the compound’s thermal stability .

Advanced: How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.

- QSAR Modeling : Correlate structural features (e.g., chloro-substitution) with activity data from PubChem or ChEMBL.

- ADMET Prediction : Assess pharmacokinetic properties (e.g., bioavailability) via tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.